molecular formula C20H21N3O4 B5289179 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide

Cat. No.: B5289179
M. Wt: 367.4 g/mol
InChI Key: LMEXJAKMHWFXBN-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of certain enzymes by binding to their active sites and disrupting their catalytic function.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. It has also been reported to modulate the levels of certain signaling molecules, such as cytokines and growth factors, which are involved in the regulation of cell growth and differentiation. Moreover, this compound has been shown to enhance the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the detoxification of harmful substances in cells.

Advantages and Limitations for Lab Experiments

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. Moreover, this compound exhibits a broad spectrum of biological activities, making it a versatile tool for investigating various cellular processes. However, this compound also has some limitations. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetic properties have not been extensively studied. Therefore, further research is needed to fully explore the potential of this compound as a research tool.

Future Directions

There are several future directions for the research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its mode of action and molecular targets in cells. Moreover, further research is needed to evaluate its toxicity and pharmacokinetic properties in vivo, which are essential for its potential clinical applications. Additionally, the synthesis of this compound analogs with improved potency and selectivity could be explored.

Synthesis Methods

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antifungal, antibacterial, and anticancer activities. It has also been investigated for its potential as an anti-inflammatory and neuroprotective agent. Moreover, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-7-15(13(2)9-12)20(24)21-11-18-22-19(23-27-18)14-6-8-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXJAKMHWFXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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